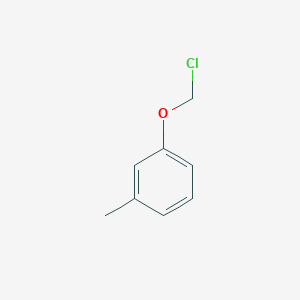

3-Methylphenyl chloromethyl ether

Description

Historical Context in Organic Synthesis Research

The study of chloromethyl ethers dates back to the 19th century, with significant advancements in their synthesis and application emerging throughout the 20th century. Early methods for the preparation of simple alkyl chloromethyl ethers, such as the reaction of an alcohol with formaldehyde (B43269) and hydrogen chloride, laid the groundwork for the synthesis of more complex derivatives. The development of the Blanc chloromethylation in 1923, a reaction that introduces a chloromethyl group onto an aromatic ring using formaldehyde and hydrogen chloride, further underscored the importance of this functional group in synthetic chemistry. wikipedia.org While specific historical accounts of 3-Methylphenyl chloromethyl ether are scarce, its conceptual origins are firmly planted in this rich history of chloromethylating agents.

Strategic Importance of the Aryl Chloromethyl Ether Moiety in Chemical Science

The aryl chloromethyl ether moiety is a powerful tool in the arsenal (B13267) of the synthetic organic chemist. Its strategic importance lies in its dual functionality. The ether linkage is relatively stable under a variety of conditions, while the chloromethyl group serves as a reactive handle for a wide range of nucleophilic substitution reactions. This allows for the introduction of the aryloxymethyl group onto various substrates.

Furthermore, aryl chloromethyl ethers are valuable as protecting groups for alcohols and other functional groups. The resulting aryloxymethyl ether can be selectively cleaved under specific conditions, revealing the original functional group. The nature of the aryl group can be tuned to modulate the stability and cleavage conditions of the protecting group, offering a degree of control in complex multi-step syntheses.

Overview of Research Trajectories for this compound

Given the limited specific literature on this compound, its research trajectories can be largely inferred from the broader field of aryl chloromethyl ethers. A primary area of investigation would be its application as a chloromethylating agent, particularly in Friedel-Crafts type reactions to introduce the 3-methylbenzyloxymethyl group onto aromatic substrates. The presence of the methyl group on the phenyl ring can influence the regioselectivity and reactivity in such reactions compared to unsubstituted benzyl (B1604629) chloromethyl ether.

Another significant research avenue would be its use in the synthesis of more complex molecules. The ether could serve as a key building block, with the chloromethyl group providing a site for the attachment of various molecular fragments. Research would likely focus on optimizing reaction conditions for nucleophilic substitution and exploring the utility of the resulting products in areas such as medicinal chemistry and materials science.

Scope and Objectives of the Research Compendium

This compendium aims to provide a comprehensive overview of this compound, focusing exclusively on its chemical properties and synthetic applications. The primary objective is to present a scientifically accurate and detailed discussion of the compound, structured around its synthesis, and reactivity. By drawing on established principles and the chemistry of related compounds, this article will serve as a foundational resource for researchers interested in the potential applications of this specific aryl chloromethyl ether.

Interactive Data Tables

Due to the limited availability of specific experimental data for this compound in the public domain, the following tables provide general information for closely related and representative chloromethyl ethers. This data is intended to offer a comparative context for the anticipated properties of this compound.

Table 1: Properties of Representative Chloromethyl Ethers

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) |

| Chloromethyl methyl ether | CH₃OCH₂Cl | 80.51 | 55-57 |

| Benzyl chloromethyl ether | C₈H₉ClO | 156.61 | 102 °C @ 14 mmHg |

| Chloromethyl ethyl ether | C₃H₇ClO | 94.54 | 83 |

Data sourced from various chemical databases and may represent typical values.

Table 2: Common Synthetic Routes to Chloromethyl Ethers

| Reaction Name | Reactants | Catalyst/Conditions | General Applicability |

| From Alcohol and Formaldehyde | Alcohol, Formaldehyde, Hydrogen Chloride | Typically requires cooling | Broadly applicable for simple alcohols. orgsyn.org |

| From Acetal (B89532) and Acid Halide | Acetal, Acid Halide | Lewis Acid (e.g., ZnCl₂) | Offers a milder alternative to the traditional method. organic-chemistry.orgnih.gov |

| Blanc Chloromethylation | Aromatic Compound, Formaldehyde, HCl | Lewis Acid (e.g., ZnCl₂) | For the direct chloromethylation of aromatic rings. wikipedia.org |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H9ClO |

|---|---|

Molecular Weight |

156.61 g/mol |

IUPAC Name |

1-(chloromethoxy)-3-methylbenzene |

InChI |

InChI=1S/C8H9ClO/c1-7-3-2-4-8(5-7)10-6-9/h2-5H,6H2,1H3 |

InChI Key |

MDLCFOMGGPOJEJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)OCCl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Methylphenyl Chloromethyl Ether

Chemo- and Regioselective Synthesis Pathways

The synthesis of 3-Methylphenyl chloromethyl ether, an ether, requires specific O-alkylation of the hydroxyl group of the precursor, 3-methylphenol (m-cresol). The challenge lies in controlling the reaction to favor ether formation over competing reactions, particularly C-alkylation on the aromatic ring.

Friedel-Crafts-Type Chloromethylation Reactions with Phenolic Precursors

The direct chloromethylation of phenols using formaldehyde (B43269) and hydrogen chloride is a classic example of an electrophilic aromatic substitution, specifically a Friedel-Crafts-type reaction. semanticscholar.org This pathway, however, leads to the introduction of a chloromethyl (-CH2Cl) group directly onto the carbon skeleton of the aromatic ring (C-alkylation), rather than forming the desired ether linkage at the hydroxyl group (O-alkylation).

When m-cresol (B1676322) is the substrate, the hydroxyl (-OH) and methyl (-CH3) groups are both ortho-, para-directing activators. This results in strong activation at positions 2, 4, and 6, leading to a mixture of isomeric chloromethylated cresols. The primary products would be 2-chloromethyl-3-methylphenol, 4-chloromethyl-3-methylphenol, and 6-chloromethyl-3-methylphenol. Therefore, this method is not suitable for the regioselective synthesis of this compound, as it favors C-alkylation and produces a complex mixture of isomers instead of the target ether.

Etherification Routes Utilizing Halogenated Reagents

A more direct and selective route to this compound is through etherification, specifically a variation of the Williamson ether synthesis. jk-sci.comchem-station.com This method involves the nucleophilic substitution (SN2) reaction between the 3-methylphenoxide anion and a suitable halogenated reagent.

The process begins with the deprotonation of m-cresol using a base to form the highly nucleophilic 3-methylphenoxide. This anion then attacks an appropriate electrophile, such as a dihalomethane (e.g., bromochloromethane (B122714) or dichloromethane), to form the ether linkage. The use of a reagent like bromochloromethane is advantageous because the bromine atom is a better leaving group than chlorine, facilitating the SN2 displacement. The reaction works best with primary alkyl halides to avoid competing elimination reactions. chem-station.com

This pathway offers high chemoselectivity for O-alkylation, as the phenoxide is a much stronger nucleophile than the aromatic ring under these conditions, thus avoiding the C-alkylation side products common in Friedel-Crafts reactions.

De novo Synthesis Approaches from Simpler Building Blocks

De novo synthesis refers to the construction of the target molecule from more fundamental, simpler precursors rather than modifying an advanced intermediate like m-cresol. A modern and sustainable approach involves the biotechnological production of the m-cresol precursor itself. Recent research has demonstrated the de novo production of m-cresol from simple sugars using engineered Saccharomyces cerevisiae (yeast). nih.govresearchgate.net This biosynthetic pathway relies on heterologous polyketide synthases and a specific decarboxylase to convert glucose into m-cresol. nih.govresearchgate.net Once the m-cresol is produced and isolated, it can then be converted to this compound via the etherification routes described in section 2.1.2.

Chemically, a less direct multi-step classical synthesis could start from a simpler aromatic hydrocarbon like toluene. A potential, albeit lengthy, pathway could involve nitration, reduction of the nitro group to an amine, diazotization, and subsequent hydrolysis to introduce the hydroxyl group, yielding m-cresol after isomer separation. patsnap.com This m-cresol would then undergo etherification. These multi-step chemical routes are generally less efficient than starting with commercially available m-cresol but exemplify a "simpler building block" approach.

Catalytic Strategies in this compound Synthesis

Catalysis is crucial for enhancing the efficiency, selectivity, and environmental profile of the synthetic routes to this compound. Different catalytic strategies are employed for the distinct pathways of chloromethylation and etherification.

Lewis Acid Catalysis in Chloromethylation

In the context of Friedel-Crafts-type C-alkylation of phenols (as discussed in 2.1.1), strong Lewis acids are essential catalysts. semanticscholar.org Common catalysts include zinc chloride (ZnCl2), aluminum chloride (AlCl3), and tin(IV) chloride (SnCl4). researchgate.netlibretexts.org The role of the Lewis acid is to react with the chloromethylating agent (e.g., formaldehyde and HCl) to generate a highly reactive electrophile, the chloromethyl cation ([CH2Cl]+) or a related complex. This electrophile is then attacked by the electron-rich aromatic ring.

The choice of catalyst can influence the reaction; for instance, zinc chloride is a common and effective catalyst for chloromethylation in hydrochloric acid solutions. google.com However, as this pathway leads to C-alkylation products, Lewis acid catalysis is not directly applicable for synthesizing the target ether but is central to the chloromethylation of the phenolic ring.

Table 1: Illustrative Conditions for Lewis Acid-Catalyzed Alkylation of m-Cresol This table shows data for the related isopropylation reaction, illustrating typical parameters for Lewis acid-catalyzed C-alkylation of m-cresol.

| Catalyst | Alkylating Agent | Temperature (°C) | m-Cresol Conversion (%) | Selectivity for Thymol (%) | Reference |

|---|---|---|---|---|---|

| Zn-HY Zeolite | iso-propanol | 250 | 91.6 | High | researchgate.netresearchgate.net |

| ZSM-5 Zeolite | propene | Gas Phase | - | up to 90 | researchgate.net |

| ZnAl2O4 | isopropanol | 200-310 | 78.2 | 88.4 | researchgate.net |

Phase-Transfer Catalysis for Ether Formation

Phase-transfer catalysis (PTC) is a highly effective strategy for conducting the Williamson ether synthesis (section 2.1.2) under mild and efficient conditions. crdeepjournal.org This technique is particularly well-suited for reactions involving a water-soluble nucleophile and an organic-soluble electrophile.

In the synthesis of this compound, m-cresol is mixed with an aqueous solution of an inexpensive inorganic base, such as sodium hydroxide, to form the sodium 3-methylphenoxide salt, which resides primarily in the aqueous phase. The halogenated reagent (e.g., bromochloromethane) is dissolved in an immiscible organic solvent. A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB), is added. crdeepjournal.orgacsgcipr.org

The catalyst's lipophilic cation pairs with the phenoxide anion, transporting it from the aqueous phase into the organic phase. princeton.edu Once in the organic phase, the "naked" and highly reactive phenoxide anion rapidly undergoes the SN2 reaction with the alkylating agent to form the desired ether. This method avoids the use of hazardous and expensive anhydrous solvents and strong bases like sodium hydride, making the process greener, safer, and often more efficient. acsgcipr.org

Table 2: Examples of Phase-Transfer Catalysts (PTC) for Etherification This table provides examples of common PTCs and their application in related nucleophilic substitution reactions.

| Catalyst | Full Name | Typical Reaction Type | Base | Reference |

|---|---|---|---|---|

| TBAB | Tetrabutylammonium bromide | O-Alkylation, Dichlorocyclopropanation | aq. NaOH / KOH | researchgate.net |

| Aliquat 336 | Tricaprylylmethylammonium chloride | O-, N-, S-Alkylation | aq. NaOH | crdeepjournal.org |

| TEMABTB | 1,3,5-tris(ethylmethyleneammonium bromide)-2,4,6-trimethyl benzene (B151609) | Dichlorocarbene addition | aq. NaOH | researchgate.net |

| Benzyltriethylammonium chloride | Benzyltriethylammonium chloride | Alkylation, Dichlorocarbene addition | aq. NaOH | crdeepjournal.orgprinceton.edu |

Emerging Catalytic Systems

The direct synthesis of this compound from m-cresol, formaldehyde, and hydrogen chloride can be a slow process. The development of effective catalytic systems is crucial to enhance reaction rates, improve yields, and increase selectivity. While specific catalytic systems for the synthesis of this compound are not extensively documented in dedicated studies, parallels can be drawn from the synthesis of analogous compounds like chloromethyl methyl ether (MOM-Cl).

Recent advancements in the synthesis of chloromethyl ethers have highlighted the efficacy of Lewis acids and heterogeneous acid catalysts. For instance, zinc(II) salts, such as zinc bromide (ZnBr₂), have been shown to be highly effective catalysts in the preparation of chloromethyl methyl ether from acetals and acid halides, achieving near-quantitative yields with very low catalyst loading (e.g., 0.01 mol%). sigmaaldrich.comnih.govorganic-chemistry.org These reactions are often rapid, being complete within a few hours at ambient temperatures. nih.gov The proposed mechanism involves the zinc(II) salt activating the halide donor, facilitating the formation of the reactive chloromethyl species. It is plausible that such zinc-based catalytic systems could be adapted for the direct synthesis of this compound from m-cresol and a suitable chloromethyl source, representing an emerging area for investigation.

Another promising class of catalysts are heteropolyacids (HPAs). These are strong solid-state acids that offer advantages such as ease of handling, reusability, and low corrosiveness compared to traditional mineral acids. HPAs have been successfully employed as catalysts in the synthesis of chloromethyl methyl ether, demonstrating high efficiency. Their application to the synthesis of aryl chloromethyl ethers like the 3-methylphenyl derivative could provide a more sustainable and efficient catalytic route, minimizing waste and avoiding the challenges associated with homogeneous catalysts.

Phase-transfer catalysis (PTC) also represents an emerging strategy. PTC is particularly useful in reactions involving reactants that are immiscible, such as an aqueous phase containing a reagent and an organic phase containing the substrate. In the context of synthesizing this compound, a phase-transfer catalyst, typically a quaternary ammonium salt, could facilitate the transfer of the reacting species between phases, enhancing the reaction rate and yield. crdeepjournal.org This approach has been successfully applied to other alkylation reactions of phenols and chloromethylation of aromatic compounds, suggesting its potential as an advanced methodology for the target compound. crdeepjournal.orgphasetransfer.com

| Catalyst Type | Example | Potential Advantages for Synthesis |

| Lewis Acids | Zinc(II) Salts (e.g., ZnBr₂) | High efficiency, mild reaction conditions, low catalyst loading. sigmaaldrich.comnih.gov |

| Heteropolyacids | H₃PW₁₂O₄₀ | Strong acidity, reusability, reduced waste, environmentally friendly. |

| Phase-Transfer Catalysts | Quaternary Ammonium Salts | Facilitates reaction between immiscible phases, potentially increasing reaction rates and yields. crdeepjournal.org |

Green Chemistry Principles in Synthetic Design

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, aiming to reduce the environmental impact of chemical processes. The synthesis of this compound is an area where these principles can be applied to create safer and more sustainable manufacturing processes.

Solvent-Free Reaction Conditions

A key principle of green chemistry is the reduction or elimination of solvents, which often contribute significantly to the waste generated in chemical reactions. Performing reactions under solvent-free conditions can lead to higher efficiency, easier product separation, and a reduced environmental footprint.

While many traditional ether syntheses are conducted in organic solvents, there is growing interest in developing solvent-free alternatives. Research on the alkylation of m-cresol has demonstrated that such reactions can be successfully carried out without a solvent, for example, in the reaction with isopropyl alcohol over a solid acid catalyst. This precedent suggests that a solvent-free synthesis of this compound is a feasible goal. A plausible approach would involve the direct reaction of molten m-cresol with a source of formaldehyde, such as paraformaldehyde, and a chlorinating agent in the presence of a suitable catalyst. The absence of a solvent would necessitate careful control of reaction temperature to maintain a liquid state and ensure adequate mixing of the reactants. The potential benefits include a significant reduction in waste, elimination of solvent toxicity and flammability hazards, and potentially simplified product purification.

Atom Economy Considerations

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. A higher atom economy signifies a more sustainable process with less waste generation.

A plausible and straightforward synthesis of this compound involves the reaction of m-cresol with formaldehyde and hydrogen chloride. The chemical equation for this reaction is:

C₇H₈O (m-cresol) + CH₂O (formaldehyde) + HCl (hydrogen chloride) → C₈H₉ClO (this compound) + H₂O (water)

To calculate the theoretical atom economy for this process, we sum the molecular weights of the reactants and divide the molecular weight of the desired product by this sum.

Atom Economy Calculation:

| Compound | Formula | Molar Mass ( g/mol ) |

| m-Cresol | C₇H₈O | 108.14 |

| Formaldehyde | CH₂O | 30.03 |

| Hydrogen Chloride | HCl | 36.46 |

| Total Reactant Mass | 174.63 | |

| This compound | C₈H₉ClO | 156.61 |

| Water | H₂O | 18.02 |

Atom Economy (%) = (Mass of desired product / Total mass of reactants) x 100 Atom Economy (%) = (156.61 / 174.63) x 100 ≈ 89.68%

This calculation shows a relatively high atom economy, with water being the only theoretical byproduct. However, in practice, side reactions, such as the formation of bis(3-methylphenoxy)methane or polymerization, could lower the actual atom economy. Synthetic strategies that minimize these side reactions, for instance through the use of selective catalysts, are therefore crucial for maximizing atom economy.

Sustainable Reagent Development

The choice of reagents is a critical factor in the greenness of a synthetic process. The development and use of sustainable reagents aim to reduce toxicity, improve safety, and utilize renewable resources.

In the synthesis of this compound, a significant concern is the nature of the chloromethylating agent. Traditional methods often rely on the in-situ generation of chloromethyl species from formaldehyde and concentrated hydrochloric acid. A more advanced and safer approach involves the use of alternative reagents that are less hazardous or can be generated on-demand to minimize exposure. orgsyn.org

One area of development is the use of alternative chlorinating agents in combination with a formaldehyde source. For example, thionyl chloride (SOCl₂) can react with paraformaldehyde to generate the necessary electrophile under controlled conditions. While thionyl chloride itself requires careful handling, its use can sometimes offer better control and selectivity compared to concentrated HCl.

Furthermore, inspiration can be drawn from the green synthesis of other ethers. For instance, dimethyl carbonate (DMC) is increasingly used as a green methylating agent, replacing more toxic reagents like methyl halides or dimethyl sulfate. jetir.org While not a direct analogue for chloromethylation, the principle of replacing hazardous reagents with more benign alternatives is central. Future research could focus on developing novel, solid-supported chloromethylating agents that are stable, less toxic, and can be easily separated from the reaction mixture, or on catalytic systems that can utilize less reactive and safer sources of the chloromethyl group. The in-situ generation of the reagent from safer precursors, as demonstrated in modern syntheses of chloromethyl methyl ether, remains a key strategy for sustainable reagent development in this area. sigmaaldrich.comorganic-chemistry.org

Mechanistic Investigations of 3 Methylphenyl Chloromethyl Ether Reactivity

Nucleophilic Substitution Pathways

The chloromethyl group of 3-Methylphenyl chloromethyl ether is the primary site for nucleophilic substitution reactions. The mechanistic course of these reactions, whether proceeding through an S(_N)1 or S(_N)2 pathway, is a subject of considerable interest.

S(_N)1 and S(_N)2 Reaction Mechanisms at the Chloromethyl Group

The debate between the S(_N)1 and S(_N)2 mechanisms for α-haloethers like this compound is nuanced. While primary halides typically favor the S(_N)2 pathway, the presence of the adjacent ether oxygen in chloromethyl methyl ether (a related compound) stabilizes the formation of a carbocation intermediate through resonance. youtube.comdoubtnut.com This stabilization makes the S(_N)1 pathway a viable and often dominant mechanism. youtube.comdoubtnut.com The carbocation is stabilized by the delocalization of the lone pair of electrons from the oxygen atom. youtube.com

In an S(_N)1 reaction, the rate-determining step is the unimolecular dissociation of the leaving group (chloride ion) to form a carbocation. masterorganicchemistry.com This carbocation is then rapidly attacked by a nucleophile. masterorganicchemistry.com Conversely, the S(_N)2 mechanism involves a single, concerted step where the nucleophile attacks the carbon atom from the backside, leading to an inversion of stereochemistry. masterorganicchemistry.comyoutube.com The rate of an S(_N)2 reaction is dependent on the concentrations of both the substrate and the nucleophile. youtube.com

For this compound, the presence of the methyl group on the phenyl ring can influence the electronic properties of the ether oxygen, which in turn affects the stability of the potential carbocation. The specific reaction conditions, including the nature of the nucleophile and the solvent, play a crucial role in determining the predominant pathway. libretexts.org Polar protic solvents, for instance, favor S(_N)1 reactions by stabilizing the carbocation intermediate. youtube.comlibretexts.org

| Factor | Sₙ1 Pathway | Sₙ2 Pathway |

|---|---|---|

| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] |

| Mechanism | Stepwise (Carbocation intermediate) | Concerted (Single step) |

| Substrate Preference | Tertiary > Secondary > Primary | Methyl > Primary > Secondary |

| Nucleophile | Weak nucleophiles are effective | Strong nucleophiles are required |

| Solvent | Favored by polar protic solvents | Favored by polar aprotic solvents |

| Stereochemistry | Racemization | Inversion of configuration |

Reactivity with Oxygen, Nitrogen, and Sulfur Nucleophiles

The electrophilic carbon of the chloromethyl group readily reacts with a variety of nucleophiles.

Oxygen Nucleophiles: Alcohols and water can act as nucleophiles, leading to the formation of ethers and alcohols, respectively. For instance, the reaction with an alcohol in the presence of a base to neutralize the liberated HCl would yield a new ether. The hydrolysis of chloromethyl ethers, including this compound, proceeds to form formaldehyde (B43269), hydrochloric acid, and the corresponding phenol (B47542) (m-cresol in this case). noaa.govcanada.ca

Nitrogen Nucleophiles: Amines are effective nitrogen nucleophiles that can displace the chloride to form the corresponding N-substituted products. These reactions are fundamental in the synthesis of various nitrogen-containing compounds.

Sulfur Nucleophiles: Thiols and other sulfur-containing nucleophiles are generally excellent nucleophiles and react efficiently with α-haloethers. This reactivity allows for the introduction of sulfur-containing moieties into the molecule.

The reactivity of these nucleophiles generally follows the order of their nucleophilicity, which is influenced by factors such as basicity, polarizability, and the solvent.

Influence of Substituents on Reaction Kinetics and Selectivity

The methyl group on the phenyl ring of this compound exerts an electronic effect on the reaction rate. As an electron-donating group, the methyl group can influence the stability of the carbocation intermediate in an S(_N)1 reaction. By donating electron density to the aromatic ring, it can slightly enhance the electron-donating ability of the ether oxygen through resonance, thereby stabilizing the carbocation and potentially increasing the rate of an S(_N)1 reaction.

In the context of S(_N)2 reactions, the electronic effect of the substituent is generally less pronounced as the reaction proceeds through a transition state rather than a distinct intermediate. However, significant steric hindrance from bulky substituents on the aromatic ring could potentially hinder the backside attack of the nucleophile, thereby slowing down the S(_N)2 reaction.

Electrophilic Aromatic Substitution Involving the Aryl Moiety

The aromatic ring of this compound can undergo electrophilic aromatic substitution, with the existing substituents directing the position of the incoming electrophile.

Directed Ortho-Metalation and Related Reactions

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. organic-chemistry.orgwikipedia.org The process involves the deprotonation of the position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. organic-chemistry.orgwikipedia.org The resulting aryllithium intermediate can then react with various electrophiles. organic-chemistry.orgwikipedia.org

The ether oxygen in this compound can act as a directing metalation group, facilitating the lithiation at the positions ortho to the ether linkage (positions 2 and 6). The methyl group at position 3 will sterically and electronically influence which ortho position is preferentially metalated.

Halogenation and Nitration Studies

Electrophilic halogenation and nitration of the aromatic ring are also possible. The directing effects of the chloromethyl ether and methyl groups will determine the regioselectivity of these reactions. Both the ether and methyl groups are ortho, para-directing. However, the interplay between their electronic and steric influences will dictate the final product distribution.

For nitration, a mixture of nitric acid and sulfuric acid is typically used. google.com The reaction conditions, such as temperature and concentration of the acids, can be controlled to influence the outcome. google.com The introduction of a nitro group onto the aromatic ring would provide a precursor for further synthetic transformations.

| Reaction Type | Key Reagents | Expected Outcome on this compound |

|---|---|---|

| Directed Ortho-Metalation | Organolithium reagent (e.g., n-BuLi), followed by an electrophile | Functionalization at the position(s) ortho to the ether group. |

| Halogenation | Halogen (e.g., Br₂, Cl₂) and a Lewis acid catalyst | Introduction of a halogen atom onto the aromatic ring, directed by the existing substituents. |

| Nitration | Nitric acid and Sulfuric acid | Introduction of a nitro group onto the aromatic ring, directed by the existing substituents. |

Rearrangement Reactions

Rearrangement reactions of this compound and its derivatives offer powerful methods for carbon-carbon and carbon-heteroatom bond formation, often proceeding with high stereoselectivity and atom economy.

While this compound itself does not directly undergo a Claisen rearrangement, its derivatives, particularly allyl (3-methylphenyl)methyl ethers, are primed for such transformations. The Claisen rearrangement is a rsc.orgrsc.org-sigmatropic rearrangement that occurs upon heating an allyl vinyl ether or an allyl aryl ether. rsc.orgamanote.com In the context of a derivative of this compound, an allyl ether would first be synthesized. This derivative, upon thermal activation, would undergo a concerted rearrangement to yield a substituted phenolic compound.

The general mechanism for the aromatic Claisen rearrangement involves a concerted, pericyclic reaction that proceeds through a cyclic transition state. rsc.orgamanote.com For an allyl (3-methylphenyl)methyl ether, the allyl group would migrate from the oxygen atom to the ortho position of the 3-methylphenyl ring. This intramolecular process initially forms a non-aromatic dienone intermediate, which then tautomerizes to the more stable aromatic phenol. rsc.orgamanote.com

| Reaction | Substrate | Conditions | Product |

| Claisen Rearrangement | Allyl (3-methylphenyl)methyl ether | Heating (typically 150-250 °C) | 2-Allyl-5-methylphenol |

This table illustrates a representative Claisen rearrangement of a derivative of this compound.

Beyond the well-known Claisen rearrangement, derivatives of this compound can be subject to other thermally induced transformations, such as the Sommelet-Hauser rearrangement. This reaction involves the rearrangement of a benzylic quaternary ammonium (B1175870) salt, which can be prepared from this compound. The reaction is typically carried out in the presence of a strong base like sodium amide. rsc.orgnih.govresearchgate.net

The mechanism involves the deprotonation of the benzylic position to form an ylide. This ylide is in equilibrium with another ylide formed by deprotonation of a methyl group on the ammonium salt. This second, less stable ylide undergoes a rsc.orgresearchgate.net-sigmatropic rearrangement to form a new carbon-carbon bond at the ortho position of the aromatic ring. nih.govresearchgate.net Subsequent aromatization yields the final product, a substituted N,N-dialkylbenzylamine.

Gas-phase pyrolysis of benzyl (B1604629) ethers can also lead to rearrangement and fragmentation products. nih.gov For instance, flash vacuum pyrolysis of substituted benzyl ethers can result in the formation of various rearranged hydrocarbon products and aldehydes, depending on the specific substitution pattern and reaction conditions. nih.gov

| Rearrangement Type | Typical Substrate | Key Reagents/Conditions | Characteristic Product |

| Sommelet-Hauser | Benzylic quaternary ammonium salt | Sodium amide (NaNH2) | Ortho-alkylated N,N-dialkylbenzylamine |

| Gas-Phase Pyrolysis | Substituted benzyl ether | High temperature, vacuum | Rearranged hydrocarbons, aldehydes |

This table summarizes key aspects of other thermally induced transformations applicable to derivatives of this compound.

Radical Reaction Pathways

The carbon-chlorine bond in this compound provides a handle for initiating radical reactions, which are versatile tools for forming new chemical bonds.

The carbon-chlorine bond in this compound can undergo homolytic cleavage upon initiation by radical initiators (e.g., AIBN) or photochemically. This cleavage generates a 3-methylphenyl(methoxy)methyl radical and a chlorine radical. The stability of the resulting benzylic radical, due to resonance delocalization with the aromatic ring, makes this process favorable.

The generated radical is a key intermediate that can participate in a variety of subsequent reactions, including hydrogen atom abstraction, addition to multiple bonds, and cyclization reactions. The efficiency of the initial homolytic cleavage can be influenced by the reaction conditions, such as temperature and the choice of initiator.

The radical generated from this compound can be strategically employed in intramolecular radical cyclization reactions to construct cyclic and heterocyclic systems. nih.govclockss.org For this to occur, the starting molecule must contain an appropriately positioned unsaturated moiety, such as an alkene or alkyne.

In a typical radical cyclization, the initially formed 3-methylphenyl(methoxy)methyl radical adds to the intramolecular multiple bond. This addition generates a new radical center, which then propagates the radical chain or is quenched to afford the final cyclized product. These reactions are often carried out in the presence of a radical initiator and a hydrogen atom donor, such as a trialkyltin hydride, although tin-free methods are increasingly favored for their reduced toxicity. rsc.orgresearchgate.netnih.gov

The regioselectivity of the cyclization (i.e., the size of the ring formed) is governed by Baldwin's rules, with 5-exo-trig and 6-exo-trig cyclizations generally being favored. The stereoselectivity of these reactions can often be controlled by the substrate geometry and the reaction conditions.

| Cyclization Type | Radical Precursor | Key Reagents | Product Type |

| 5-exo-trig | Unsaturated 3-methylphenyl ether derivative | AIBN, Bu3SnH (or tin-free alternative) | Five-membered heterocyclic ring |

| 6-exo-trig | Unsaturated 3-methylphenyl ether derivative | AIBN, Bu3SnH (or tin-free alternative) | Six-membered heterocyclic ring |

This table outlines the application of radicals derived from this compound in the synthesis of cyclic structures.

Applications of 3 Methylphenyl Chloromethyl Ether in Advanced Organic Synthesis

Building Block for Complex Molecules

The utility of 3-methylphenyl chloromethyl ether as a synthon stems from its ability to readily react with various nucleophiles. The chlorine atom is an excellent leaving group, facilitated by the stability of the resulting carbocation, which is resonance-stabilized by the adjacent ether oxygen and the aromatic ring. This high reactivity allows for the construction of intricate molecular architectures under relatively mild conditions.

Precursor for Pharmaceutical Intermediates

In pharmaceutical synthesis, the introduction of specific aryl ether moieties can significantly influence a drug candidate's pharmacological profile, including its binding affinity, metabolic stability, and bioavailability. This compound serves as a key reagent for installing the 3-methylbenzyloxy-methyl group, which can act as a protective group for alcohols and phenols or be an integral part of the final active pharmaceutical ingredient (API). google.comwikipedia.orgorgsyn.org

The synthesis of complex drug molecules often involves multi-step sequences where hydroxyl groups need to be temporarily masked. The 3-methylbenzyloxy-methyl ether group, analogous to the widely used methoxymethyl (MOM) ether, can be introduced by reacting this compound with a hydroxyl-containing intermediate. wikipedia.orgresearchgate.net For example, the protection of a sensitive alcohol function within a larger molecule allows for chemical transformations on other parts of the molecule without affecting the hydroxyl group. This strategy is crucial in the synthesis of natural products and their analogs.

Furthermore, the structural motif provided by this reagent can be found in various classes of therapeutic agents. The aryl ether linkage is a common feature in drugs targeting a wide range of diseases. While specific examples for this compound are not broadly published, its role is analogous to other chloromethyl ethers used in the synthesis of compounds like certain bactericides and fungicides. researchgate.nettaylorandfrancis.com

Table 1: Illustrative Protection Reaction

| Reactant | Reagent | Product | Purpose |

|---|---|---|---|

| R-OH (Complex Alcohol) | This compound | R-O-CH₂-O-C₆H₄-CH₃ | Protection of hydroxyl group |

Synthesis of Agrochemical Scaffolds

The development of novel agrochemicals is a critical area of research aimed at improving crop protection and yield. The "scaffold hopping" approach, where parts of a known active molecule are replaced with different fragments, is a common strategy to discover new and more effective pesticides or herbicides. jst.go.jp this compound provides a unique fragment that can be incorporated into new molecular scaffolds.

The ether linkage and the substituted phenyl ring can play a crucial role in the molecule's interaction with its biological target in a pest or plant. For instance, the lipophilicity imparted by the 3-methylphenyl group can affect the compound's uptake and transport within the target organism. The synthesis of new potential agrochemicals often involves the reaction of a core heterocyclic structure containing a nucleophilic site (e.g., -OH, -NH, or -SH) with an alkylating agent like this compound.

Derivatization for Material Science Applications

In material science, the precise control of polymer properties is achieved through the chemical modification of monomers or polymer backbones. This compound can be used as a cross-linking agent or for the functionalization of polymers. For example, in a manner similar to chloromethyl methyl ether (CMME), it can be used in Friedel-Crafts reactions to introduce 3-methylbenzyloxy-methyl groups onto aromatic polymers like polystyrene. researchgate.net

This modification can alter the material's physical properties, such as its solubility, thermal stability, and mechanical strength. The introduced ether groups can also serve as points for further chemical elaboration, allowing for the creation of advanced materials with tailored functionalities, such as ion-exchange resins or specialized coatings. nih.gov

Role in Named Reactions and Synthetic Strategies

Beyond its use as a simple alkylating agent, derivatives of this compound are key components in powerful carbon-carbon bond-forming reactions, significantly expanding its synthetic utility.

Mannich-Type Reactions Utilizing Formaldehyde (B43269) Equivalents

The classic Mannich reaction is a three-component condensation to form a β-amino-carbonyl compound, known as a Mannich base. researchgate.netresearchgate.netrsc.org While formaldehyde is the typical aldehyde component, chloromethyl ethers are known to act as its equivalent in related aminomethylation reactions. researchgate.net In these modified Mannich-type reactions, this compound can react with a secondary amine to generate a highly electrophilic iminium ion intermediate in situ. This intermediate is then attacked by a nucleophile, such as an enol or enolate, to form the final product. This approach provides a pathway to complex amines and their derivatives, which are valuable intermediates in organic synthesis.

Wittig and Horner-Wadsworth-Emmons Reactions with Derived Phosphonium (B103445) Salts

The true power of this compound is unlocked when it is converted into phosphorus-containing reagents for olefination reactions.

Wittig Reaction: The Wittig reaction is a cornerstone of alkene synthesis, reacting an aldehyde or ketone with a phosphorus ylide. udel.eduyoutube.comyoutube.comyoutube.com The precursor to the ylide, a phosphonium salt, can be readily synthesized from this compound. The reaction involves the nucleophilic attack of a phosphine, typically triphenylphosphine, on the electrophilic chloromethyl carbon, displacing the chloride and forming a stable phosphonium salt. google.comwikipedia.org

This ((3-methylbenzyloxy)methyl)triphenylphosphonium salt can then be treated with a strong base to generate the corresponding phosphorus ylide. This ylide is a potent nucleophile that reacts with carbonyl compounds to produce vinyl ethers, which can be subsequently hydrolyzed to aldehydes, effectively achieving a one-carbon homologation of the starting carbonyl compound. wikipedia.org

Horner-Wadsworth-Emmons (HWE) Reaction: A highly valuable alternative to the Wittig reaction is the Horner-Wadsworth-Emmons (HWE) reaction, which typically provides excellent stereoselectivity for the formation of (E)-alkenes. wikipedia.orgconicet.gov.aralfa-chemistry.comresearchgate.netyoutube.com The key reagent in the HWE reaction is a phosphonate (B1237965) ester, which is prepared via the Michaelis-Arbuzov reaction. wikipedia.orgorganic-chemistry.orgorganic-chemistry.orgnih.gov

In this context, this compound is reacted with a trialkyl phosphite (B83602) (e.g., triethyl phosphite). The reaction proceeds via nucleophilic attack of the phosphorus on the chloromethyl group, followed by dealkylation of the resulting phosphonium intermediate by the chloride ion, to yield the desired diethyl (3-methylbenzyloxy)methylphosphonate. alfa-chemistry.comorganic-chemistry.org This phosphonate, when deprotonated with a suitable base, forms a stabilized carbanion that reacts smoothly with aldehydes and ketones to furnish α,β-unsaturated products with the newly formed double bond predominantly in the E-configuration. wikipedia.org

Table 2: Synthesis of Olefination Reagents and Subsequent Reaction

| Named Reaction | Reagent Synthesis | Olefination Reaction | Typical Product |

|---|---|---|---|

| Wittig | This compound + PPh₃ → [(3-Me-C₆H₄-CH₂-O-CH₂)PPh₃]⁺Cl⁻ | Ylide + R₂C=O → R₂C=CH-O-CH₂-C₆H₄-CH₃ | Vinyl Ether |

| Horner-Wadsworth-Emmons | This compound + P(OEt)₃ → (EtO)₂P(O)CH₂-O-CH₂-C₆H₄-CH₃ | Phosphonate + R₂C=O → R₂C=CH-COOR' (if phosphonate has ester) | (E)-Alkene |

Palladium-Catalyzed Cross-Coupling Reactions of Derivatives

This compound, as a reactive benzylic halide, is an excellent precursor for various organometallic reagents that are amenable to palladium-catalyzed cross-coupling reactions. The formation of a C(sp³)–C(sp²) bond via these methods is a cornerstone of modern organic synthesis, enabling the construction of diarylmethane substructures and other related motifs present in many pharmaceuticals and materials.

The primary derivatives used in such couplings are organozinc and organomagnesium (Grignard) reagents. The conversion of this compound to its corresponding organozinc halide can be achieved in situ by reacting it with zinc metal. This organozinc reagent can then be coupled with a variety of aryl halides in a Negishi-type coupling. Similarly, reaction with magnesium metal yields the Grignard reagent, (3-methylphenyl)methylmagnesium chloride, which is a potent nucleophile for Kumada-type cross-coupling reactions with aryl and vinyl halides. wikipedia.orgorganic-chemistry.org

A notable application involves the zinc-mediated, palladium-catalyzed coupling of benzylic halides with aryl halides, which can be performed efficiently in water without the need for surfactants. Research has demonstrated that 3-methylbenzyl chloride, a derivative identical to this compound, can be coupled with aryl bromides to form unsymmetrical diarylmethanes in high yields. nih.gov This "on water" methodology highlights a green chemistry approach, simplifying the reaction setup and purification. nih.gov

In a specific example, the reaction of 3-methylbenzyl chloride with ethyl 4-bromobenzoate (B14158574) was conducted in the presence of zinc powder and a palladium catalyst, PdCl₂(Amphos)₂, yielding the diarylmethane product in 91% yield. nih.gov This transformation showcases the utility of this compound derivatives in constructing functionalized diarylmethane cores.

Table 1: Palladium-Catalyzed Cross-Coupling of 3-Methylbenzyl Chloride with Ethyl 4-Bromobenzoate nih.gov

| Entry | Benzyl (B1604629) Halide | Aryl Halide | Catalyst | Additive | Solvent | Yield (%) |

| 1 | 3-Methylbenzyl chloride | Ethyl 4-bromobenzoate | PdCl₂(Amphos)₂ | TMEDA | Water | 91 |

Reaction Conditions: Benzyl halide (2.0 equiv), aryl halide (1.0 equiv), Zn powder (3.0 equiv), catalyst (0.5 mol%), TMEDA (25 mol%), room temperature, 3 hours.

Chiral Synthesis and Stereoselective Transformations

The introduction and control of stereochemistry are critical challenges in the synthesis of biologically active molecules. While this compound is itself achiral, its incorporation into a molecule as a protecting group or as part of a chiral auxiliary can influence the stereochemical outcome of subsequent reactions.

Asymmetric Derivatization of Prochiral Intermediates

The 3-methylbenzyl group, readily introduced using this compound, can serve as a protecting group for alcohols and other functional groups. In the context of chiral synthesis, a key strategy involves the derivatization of a prochiral molecule with a chemical group that directs a subsequent stereoselective transformation.

This principle can be applied to the asymmetric alkylation of ketone enolates. rsc.orglibretexts.org For instance, a prochiral ketone could be converted into a silyl (B83357) enol ether, which is then reacted with an alcohol in the presence of the 3-methylbenzyl group to form a chiral enol ether. More commonly, a prochiral ketone is reacted with a chiral auxiliary, and the resulting adduct undergoes diastereoselective alkylation. princeton.edu The role of the 3-methylbenzyl group in this context would be as a sterically influencing, but non-chiral, component of the substrate.

A reaction can be envisioned where a substrate containing a 3-methylbenzyl ether moiety undergoes a diastereoselective reaction due to the influence of a separate, pre-existing stereocenter. The 3-methylbenzyl group would exert its own steric and electronic influence on the transition state, potentially modifying the diastereomeric ratio of the products. However, specific research highlighting the use of the 3-methylbenzyl ether group to achieve high levels of diastereoselectivity in the derivatization of prochiral intermediates is not prominently featured in the literature. The primary function of this group remains as a standard protecting group.

Enantioselective Catalysis with Chiral Auxiliaries

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic sequence to control the stereochemical outcome of a reaction. beilstein-journals.orgnumberanalytics.comsigmaaldrich.comnumberanalytics.com After serving its purpose, the auxiliary is removed, having imparted chirality to the substrate. These auxiliaries must be enantiomerically pure and are often recoverable for reuse. sigmaaldrich.com

In principle, a chiral auxiliary could be synthesized from a precursor derived from the 3-methylphenyl structure. For example, 3-methylbenzaldehyde (B113406) could be used as a starting material to synthesize chiral amino alcohols or other structures known to be effective chiral ligands or auxiliaries. mdpi.comnih.gov These chiral molecules could then be appended to a substrate to direct enantioselective transformations.

Despite the theoretical potential, auxiliaries and ligands based on the 3-methylbenzyl scaffold are not among the widely recognized "privileged" structures commonly employed in asymmetric catalysis. The development of new chiral ligands and auxiliaries is a continuous effort in organic chemistry, but established, high-efficacy examples derived specifically from this compound for broad use in enantioselective catalysis are not extensively documented in scientific literature. chemrxiv.orgresearchgate.net

Theoretical and Computational Chemistry Studies of 3 Methylphenyl Chloromethyl Ether

Electronic Structure and Molecular Orbital Analysis

The electronic characteristics of 3-Methylphenyl chloromethyl ether are fundamental to understanding its chemical behavior. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating these properties.

Density Functional Theory (DFT) Calculations on Ground State Properties

Density Functional Theory (DFT) calculations are a cornerstone of modern computational chemistry, providing a robust framework for investigating the ground state properties of molecules like this compound. researchgate.net These calculations can determine optimized molecular geometries, electronic energies, and the distribution of electron density within the molecule. For instance, DFT calculations can predict bond lengths, bond angles, and dihedral angles with a high degree of accuracy, offering a detailed three-dimensional picture of the molecule.

Computational studies on similar compounds, such as chloromethyl methyl ether and its derivatives, have been performed using DFT methods like B3LYP with various basis sets (e.g., 6-31+G, 6-311++G**) to analyze their structure and reactivity. researchgate.netnih.gov These studies provide a precedent for the types of calculations that would be informative for this compound. The results of such calculations would include key energetic and geometric parameters.

Table 1: Calculated Ground State Properties of this compound (Illustrative Data)

| Property | Calculated Value |

| Total Energy | [Value] Hartree |

| Dipole Moment | [Value] Debye |

| C-O Bond Length | [Value] Å |

| C-Cl Bond Length | [Value] Å |

| C-O-C Bond Angle | [Value] ° |

Note: The values in this table are illustrative and would be determined from specific DFT calculations.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. researchgate.netyoutube.comlibretexts.orgwikipedia.org The energy and spatial distribution of these orbitals are critical in predicting how a molecule will interact with other reagents.

For this compound, the HOMO would likely be localized on the electron-rich aromatic ring and the ether oxygen, indicating its potential to act as a nucleophile or electron donor. Conversely, the LUMO is expected to be associated with the antibonding orbital of the C-Cl bond, highlighting this site as susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.net

Table 2: Frontier Molecular Orbital Properties of this compound (Illustrative Data)

| Orbital | Energy (eV) | Primary Atomic Contribution |

| HOMO | [Value] | Phenyl ring, Oxygen |

| LUMO | [Value] | Chloromethyl group (C-Cl antibond) |

| HOMO-LUMO Gap | [Value] | - |

Note: The values in this table are illustrative and would be determined from specific FMO analysis.

Conformational Analysis and Potential Energy Surfaces

The three-dimensional shape of this compound is not static but exists as an ensemble of different conformations due to rotation around single bonds. Understanding the relative energies of these conformers is crucial for predicting its physical and chemical properties.

Rotational Barriers and Steric Effects

Conformational analysis involves studying the energetics of different spatial arrangements (rotamers) of a molecule. lumenlearning.com For this compound, key rotations would occur around the C(phenyl)-O bond and the O-C(methyl) bond. The rotation around these bonds is not free and is hindered by energy barriers arising from steric clashes and electronic effects between substituents. lumenlearning.combrainly.com

For example, the rotation of the chloromethyl group relative to the methylphenyl group will lead to different staggered and eclipsed conformations with varying energies. The most stable conformation will be the one that minimizes steric hindrance between the bulky groups. brainly.com Computational methods can map the potential energy surface for these rotations, identifying the energy minima corresponding to stable conformers and the transition states corresponding to rotational barriers.

Intermolecular Interactions and Aggregation Behavior

Reaction Pathway Elucidation through Computational Modeling

Computational chemistry is an invaluable tool for mapping out the potential reaction pathways of a molecule. By calculating the energies of reactants, transition states, and products, it is possible to determine the activation energies and thermodynamics of various reactions.

For this compound, a key reaction of interest would be nucleophilic substitution at the chloromethyl carbon. Computational modeling could be used to investigate the mechanism of this reaction with different nucleophiles. For instance, the reaction could proceed via an SN1 mechanism involving the formation of a resonance-stabilized benzylic carbocation, or an SN2 mechanism involving a backside attack by the nucleophile. DFT calculations of the transition state structures and their corresponding energies for both pathways would reveal the more favorable mechanism under specific conditions. Computational studies on the reactions of similar chloroalkyl ethers have demonstrated the utility of this approach in understanding reaction mechanisms and kinetics. researchgate.netnih.gov

Transition State Characterization for Key Reactions

The characterization of transition states is fundamental to understanding the kinetics and mechanisms of chemical reactions. For this compound, key reactions would likely involve nucleophilic substitution at the chloromethyl group. Computational methods, such as density functional theory (DFT) or ab initio calculations, would be employed to locate the transition state structures for these reactions.

Despite the importance of such studies, there is currently a lack of published data specifically detailing the transition state geometries, energies, and imaginary frequencies for reactions involving this compound.

Table 1: Hypothetical Transition State Parameters for a Nucleophilic Substitution Reaction of this compound

| Parameter | Value |

| Reaction | SN2 reaction with a generic nucleophile (Nu-) |

| Computational Method | Not Available |

| Basis Set | Not Available |

| Bond Length (C-Cl) in Transition State | Not Available |

| Bond Length (C-Nu) in Transition State | Not Available |

| Activation Energy (kcal/mol) | Not Available |

| Imaginary Frequency (cm⁻¹) | Not Available |

| Note: This table is illustrative of the data that would be generated from transition state analysis; no such data has been found in the literature for this compound. |

Kinetic and Thermodynamic Parameters from Computational Studies

Computational chemistry provides a powerful tool for the determination of kinetic and thermodynamic parameters that govern chemical processes. Through calculations of the potential energy surface, key parameters such as activation energy (Ea), enthalpy of reaction (ΔH), and Gibbs free energy of reaction (ΔG) can be determined. These values are essential for predicting reaction rates and equilibrium positions.

At present, there are no specific computational studies in the available literature that report on the kinetic and thermodynamic parameters for reactions of this compound.

Table 2: Hypothetical Kinetic and Thermodynamic Data for a Reaction of this compound

| Parameter | Value |

| Reaction | Hydrolysis |

| Computational Method | Not Available |

| Enthalpy of Activation (ΔH‡) | Not Available |

| Entropy of Activation (ΔS‡) | Not Available |

| Gibbs Free Energy of Activation (ΔG‡) | Not Available |

| Enthalpy of Reaction (ΔHrxn) | Not Available |

| Gibbs Free Energy of Reaction (ΔGrxn) | Not Available |

| Note: This table represents the type of data that would be obtained from computational studies on the kinetics and thermodynamics of this compound; however, no such published data is currently available. |

Spectroscopic Property Prediction and Interpretation

Computational methods are widely used to predict and interpret spectroscopic data, providing a valuable complement to experimental measurements.

NMR Chemical Shift Predictions

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational modeling is a standard technique for structure elucidation. Methods like the Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, can provide accurate predictions of ¹H and ¹³C chemical shifts.

A search of scientific databases reveals a lack of published studies focused on the theoretical prediction of NMR chemical shifts specifically for this compound.

Table 3: Hypothetical Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |

| Aromatic C1 (C-CH₂O) | Not Available | |

| Aromatic C2 | Not Available | Not Available |

| Aromatic C3 (C-CH₃) | Not Available | |

| Aromatic C4 | Not Available | Not Available |

| Aromatic C5 | Not Available | Not Available |

| Aromatic C6 | Not Available | Not Available |

| Methylene C (CH₂Cl) | Not Available | Not Available |

| Methyl C (CH₃) | Not Available | Not Available |

| Note: This table is a template for the kind of data that would be produced by NMR prediction studies. No such specific data for this compound has been found in the literature. |

Vibrational Frequency Analysis (Infrared and Raman)

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule's structure. Computational frequency analysis can predict the vibrational modes of a molecule, aiding in the assignment of experimental spectra. These calculations can determine the frequencies and intensities of IR and Raman bands.

There are no dedicated computational studies on the vibrational frequency analysis of this compound available in the peer-reviewed literature.

Table 4: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups of this compound

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Activity |

| C-H stretch (aromatic) | Not Available | Not Available |

| C-H stretch (methyl) | Not Available | Not Available |

| C-H stretch (methylene) | Not Available | Not Available |

| C-O-C stretch (ether) | Not Available | Not Available |

| C-Cl stretch | Not Available | Not Available |

| Aromatic ring breathing | Not Available | Not Available |

| Note: This table illustrates the expected output of a vibrational frequency analysis. No such computational data for this compound has been located in published research. |

Advanced Spectroscopic Characterization Techniques Applied to 3 Methylphenyl Chloromethyl Ether Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, including derivatives of 3-Methylphenyl chloromethyl ether. While standard one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information, advanced 2D techniques and dynamic NMR studies offer deeper insights into complex structures and their behavior in solution.

2D NMR Techniques (COSY, HSQC, HMBC) for Structural Elucidation of Complex Derivatives

For complex derivatives of this compound, where 1D spectra may suffer from signal overlap or ambiguity, two-dimensional (2D) NMR techniques are indispensable for complete structural assignment. youtube.com These experiments correlate nuclear spins through bonds, providing connectivity information that is vital for piecing together the molecular puzzle.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) coupling networks. For a hypothetical derivative, such as an ester formed by the reaction of this compound with a carboxylic acid, COSY would be instrumental in confirming the spin systems within the aromatic ring and any aliphatic chains of the carboxylate moiety. Cross-peaks in the COSY spectrum would connect adjacent protons, allowing for the tracing of the proton framework throughout the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons to which they are attached. It is a powerful tool for assigning carbon signals based on their known proton assignments. In a derivative of this compound, the HSQC spectrum would show correlations between the aromatic protons and their corresponding carbons, the methyl group protons and its carbon, and the chloromethyl protons and its carbon.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range correlations between protons and carbons, typically over two to three bonds. This is particularly useful for identifying quaternary carbons and for connecting different structural fragments. For instance, a correlation between the benzylic protons (-CH₂Cl) and the quaternary aromatic carbon C1 (the carbon bearing the -CH₂O- group) would confirm the connectivity of the ether linkage. Similarly, correlations from the methyl protons to the C3 and adjacent aromatic carbons would solidify the substitution pattern on the phenyl ring.

A combination of these techniques allows for the unambiguous assignment of all proton and carbon signals, even in structurally complex derivatives. youtube.commdpi.com

Table 1: Illustrative 2D NMR Data for a Hypothetical Derivative: 3-Methylphenyl (2-phenoxyacetyl)oxymethyl ether

| Fragment | ¹H Shift (ppm) | ¹³C Shift (ppm) | HMBC Correlations (from ¹H to ¹³C) |

| 3-Methylphenyl | 7.20-7.00 (m, 4H) | 138.5 (C3), 129.0 (C5), 128.8 (C6), 125.0 (C4), 122.0 (C2), 157.0 (C1) | H-2 to C4, C6; H-4 to C2, C6; H-5 to C1, C3; H-6 to C2, C4 |

| -CH₃ | 2.35 (s, 3H) | 21.2 | C2, C3, C4 |

| -O-CH₂-Cl | 5.80 (s, 2H) | 82.5 | C1 |

| -CO-CH₂-O-Ph | 4.70 (s, 2H) | 65.8 (CH₂), 168.0 (CO) | C=O (from CH₂); Phenyl C1' (from CH₂) |

| Phenoxy | 7.30-6.90 (m, 5H) | 158.0 (C1'), 129.5 (C3'/5'), 121.5 (C4'), 114.8 (C2'/6') | C1' (from H-2'/6'); C2'/6' (from H-3'/5') |

Dynamic NMR for Conformational Studies

Derivatives of this compound possess conformational flexibility, particularly rotation around the C-O bonds of the ether linkage. Dynamic NMR (DNMR) spectroscopy is a powerful technique for investigating these conformational changes and determining the energy barriers associated with them. nih.gov

By studying NMR spectra at variable temperatures, it is possible to observe changes in the line shape of signals corresponding to nuclei that are exchanging between different magnetic environments due to conformational isomerism. uchile.cl For example, at low temperatures, the rotation around the Ar-CH₂-O bond might be slow on the NMR timescale, leading to distinct signals for non-equivalent protons or carbons. As the temperature is increased, the rate of rotation increases, causing these signals to broaden, coalesce, and eventually sharpen into a time-averaged signal.

Lineshape analysis of these temperature-dependent spectra can provide quantitative information about the kinetics of the conformational exchange, allowing for the calculation of activation parameters such as the free energy of activation (ΔG‡). nih.gov This information is crucial for understanding the molecule's three-dimensional structure and how it might interact with other molecules.

Mass Spectrometry (MS) for Fragmentation Pathway Analysis

Mass spectrometry is a vital tool for determining the molecular weight of a compound and for deducing its structure based on its fragmentation pattern.

The fragmentation of ethers in mass spectrometry is characterized by specific cleavage pathways. libretexts.org For this compound, the primary fragmentation would involve:

α-cleavage: Homolytic cleavage of the C-C bond adjacent to the oxygen atom is a common pathway for ethers. miamioh.eduyoutube.com

Inductive cleavage: Heterolytic cleavage of the C-O bond can also occur, leading to the formation of carbocations. youtube.comyoutube.com

The expected fragmentation of the parent molecule would likely involve the loss of the chloromethyl group to form a stable benzylic oxonium ion, or the loss of the 3-methylphenyl group.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination of Reaction Products

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm). mdpi.comacs.org This precision allows for the determination of the elemental composition of a molecule from its measured mass. When characterizing the products of reactions involving this compound, HRMS is essential for confirming the identity of the desired product and any byproducts. For example, in a substitution reaction where the chlorine is replaced by another functional group, HRMS can definitively confirm that the substitution has occurred by providing an exact mass that matches the expected elemental formula of the product. acs.org

Table 2: Illustrative HRMS Data for a Reaction Product

| Compound | Theoretical m/z [M+H]⁺ | Measured m/z | Difference (ppm) | Elemental Formula |

| Product of reaction with Phenol (B47542) | 231.0708 | 231.0711 | 1.3 | C₁₄H₁₄O₂ |

Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Mechanisms

Tandem Mass Spectrometry (MS/MS) is a powerful technique for elucidating the fragmentation pathways of ions. nih.govresearchgate.net In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of a this compound derivative) is selected, subjected to fragmentation through collision-induced dissociation (CID), and the resulting product ions are analyzed. researchgate.net

X-ray Crystallography for Solid-State Structural Determination

While NMR provides information about the structure and dynamics in solution, X-ray crystallography offers an unambiguous determination of the molecular structure in the solid state. nih.gov This technique can provide precise bond lengths, bond angles, and torsional angles, revealing the preferred conformation of the molecule in the crystal lattice. vensel.orgresearchgate.net

For a suitable crystalline derivative of this compound, a single-crystal X-ray diffraction experiment could definitively establish its three-dimensional structure. mdpi.com The resulting structural data would provide invaluable benchmarks for comparison with computational models and for understanding the molecule's intrinsic steric and electronic properties. The packing of molecules in the crystal, governed by intermolecular interactions, can also be analyzed. vensel.org

Table 3: Hypothetical X-ray Crystallographic Data for a Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 8.56 |

| b (Å) | 9.32 |

| c (Å) | 18.21 |

| β (°) | 91.54 |

| Volume (ų) | 1453.2 |

| Z (molecules/unit cell) | 4 |

| Key Torsional Angle (C2-C1-O-CH₂) | 175.8° |

Confirmation of Stereochemistry in Chiral Derivatives

The introduction of chirality into derivatives of this compound necessitates the use of sophisticated analytical methods to unequivocally determine their three-dimensional arrangement. The absolute and relative stereochemistry of these molecules is pivotal to their function and reactivity. Advanced spectroscopic techniques are central to this challenge.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly the Nuclear Overhauser Effect (NOE), is a powerful tool for establishing the proximity of protons within a molecule. For chiral derivatives, NOE experiments (NOESY) can reveal through-space interactions between protons, which helps in assigning relative stereochemistry. For instance, in complex acyclic or macrocyclic derivatives, derivatization into a more rigid structure, such as an acetonide from a 1,3-diol, can lock the conformation. Subsequent analysis using 13C NMR spectroscopy can then differentiate between syn and anti stereoisomers based on the chemical shifts of the acetal (B89532) carbons. wordpress.com

X-ray crystallography provides the most definitive method for determining the absolute stereochemistry of crystalline chiral derivatives. rug.nl By diffracting X-rays through a single crystal of a compound, a detailed three-dimensional map of electron density can be generated, revealing the precise spatial arrangement of each atom. This technique was successfully used to determine the absolute stereochemistry of unique chiral olefins, which serves as a model for how the absolute configuration of a chiral derivative of this compound could be established. rug.nl

Circular Dichroism (CD) spectroscopy is another vital technique for investigating chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. Chiral molecules, particularly those with chromophores near a stereocenter, exhibit characteristic CD spectra. The "Exciton Chirality Method" can be applied when two chromophores are in close proximity, causing a split in the excited state that results in Cotton effects of opposite signs. The sign of these effects can be directly related to the spatial relationship between the chromophores, thus revealing the absolute stereochemistry. wordpress.com

Table 1: Spectroscopic Techniques for Stereochemical Confirmation

| Technique | Principle | Application to Chiral Derivatives |

| NMR (NOESY) | Measures through-space interactions between nuclei. | Determination of relative stereochemistry by identifying protons that are close to each other in space. wordpress.com |

| X-ray Crystallography | Diffraction of X-rays by a single crystal. | Provides an unambiguous determination of the absolute and relative stereochemistry in the solid state. rug.nl |

| Circular Dichroism (CD) | Differential absorption of circularly polarized light. | Determines absolute stereochemistry, particularly for molecules containing chromophores, by analyzing Cotton effects. wordpress.comrug.nl |

| 13C NMR of Acetonides | Analysis of 13C chemical shifts in rigid derivatives. | Differentiates between syn and anti configurations in 1,3-diol derivatives. wordpress.com |

Crystal Packing and Supramolecular Interactions

The solid-state architecture of this compound derivatives is governed by a delicate balance of intermolecular interactions. X-ray diffraction studies on analogous molecular crystals provide insight into the forces that direct the self-assembly process, leading to specific crystal packing arrangements and supramolecular structures. researchgate.netresearchgate.net

The presence of the aromatic ring, the ether oxygen, and the chloro-substituent in derivatives allows for a variety of non-covalent interactions. Hydrogen bonds, though not present in the parent compound, can be significant in derivatives containing N-H or O-H groups. These can form interactions with the ether oxygen or other acceptors. researchgate.net Weak C-H···O and C-H···π interactions are also common, connecting molecules into larger networks. researchgate.net

Table 2: Key Supramolecular Interactions and Their Effects

| Interaction Type | Description | Potential Structural Motif |

| Hydrogen Bonding | Directional interaction between a hydrogen atom and an electronegative atom (e.g., N-H···O). | Chains, sheets, or three-dimensional networks. researchgate.netrsc.org |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Offset or face-to-face stacking of phenyl rings. researchgate.net |

| C-H···π Interactions | A weak hydrogen bond between a soft acid (C-H) and a π-system. | Linking of molecules into extended arrays. researchgate.net |

| Halogen Bonding | A directional interaction involving a halogen atom (e.g., C-Cl···O). | Can direct molecular assembly and influence crystal packing. researchgate.net |

| Dipole-Dipole Interactions | Electrostatic interactions between permanent molecular dipoles. | Formation of antiparallel arrangements of polar groups. researchgate.net |

Advanced Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis in Reaction Intermediates

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques for probing the vibrational modes of molecules. They are particularly valuable for identifying functional groups and tracking their transformation during chemical reactions, providing real-time information on reaction intermediates.

In the context of reactions involving this compound, these techniques can monitor key functional groups. The ether linkage (C-O-C) has characteristic stretching vibrations in the IR and Raman spectra. The aromatic ring exhibits several characteristic bands, including C-H stretching, C=C ring stretching, and out-of-plane bending vibrations. The chloromethyl group (CH₂Cl) also has distinct vibrational modes.

During a reaction, the formation of an intermediate, such as a carbocation or a radical species, leads to significant changes in the vibrational spectrum. For example, if the chloromethyl group is involved in a reaction to form a reactive intermediate, the C-Cl stretching frequency will disappear and new bands corresponding to the new species will emerge. Ab initio calculations can be used to predict the vibrational spectra of proposed intermediates, which can then be compared with experimental data. arxiv.org

A study on related supramolecular complexes showed that the formation of hydrogen bonds significantly influences the stretching frequency of carbonyl groups, demonstrating the sensitivity of vibrational spectroscopy to intermolecular interactions. nih.gov Similarly, the influence of a methyl substituent on the Raman spectrum of but-3-enyl methyl ether highlights how even small structural changes can be detected, aiding in the detailed analysis of reaction pathways. nih.gov

Table 3: Characteristic Vibrational Frequencies for Functional Group Analysis

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Significance in Reaction Monitoring |

| Aromatic C=C | Ring Stretching | 1450-1600 | Changes indicate alterations to the aromatic system's electronic structure. |

| Aryl-O Stretch | C-O Stretching | 1200-1275 | Monitors the integrity of the ether linkage to the phenyl ring. |

| Alkyl-O Stretch | C-O Stretching | 1070-1150 | Tracks reactions at the ether oxygen or adjacent carbon. |

| C-Cl Stretch | C-Cl Stretching | 600-800 | Disappearance indicates cleavage of the C-Cl bond, a key step in many reactions. |

| Aromatic C-H | Out-of-Plane Bending | 690-900 | The pattern is indicative of the substitution pattern on the benzene (B151609) ring. |

Future Research Directions and Emerging Paradigms for 3 Methylphenyl Chloromethyl Ether

Exploration of Novel Catalytic Transformations

The reactivity of the chloromethyl group in 3-Methylphenyl chloromethyl ether makes it a versatile synthon for a variety of chemical transformations. Current research is focused on expanding its synthetic utility through the exploration of new catalytic systems.

Key Research Areas:

Photoredox Catalysis: The direct arylation of benzylic ethers using a combination of photoredox and organocatalysis presents a modern approach to forming carbon-carbon bonds. nih.gov This method allows for the functionalization of the benzylic C-H bond under mild conditions, offering a new pathway for creating complex molecules. nih.gov

Nickel-Catalyzed Cross-Coupling: Nickel catalysts have shown promise in the stereospecific cross-coupling reactions of benzylic ethers. acs.org These reactions enable the formation of C(sp³)–C(sp³) bonds, which are crucial in the synthesis of various organic compounds. acs.org

Ruthenium-Catalyzed Reactions: New ruthenium-catalyzed reactions have been reported for the transformation of benzylic ethers, demonstrating the potential for tandem dealkoxylation and transfer hydrogenation processes. acs.org

Iron-Catalyzed Etherification: Iron chlorides are being investigated as eco-friendly catalysts for both symmetrical and nonsymmetrical etherification of benzyl (B1604629) alcohols, which are precursors to benzylic ethers. nih.govacs.org

Recent Research Findings:

| Catalyst System | Transformation | Key Features |

| Iridium Photoredox Catalyst & Thiol Organocatalyst | Direct C-H Arylation of Benzylic Ethers | Mild reaction conditions, broad substrate scope. nih.gov |

| Nickel/Ligand System | Stereospecific Cross-Coupling | Forms C(sp³)–C(sp³) bonds with high stereoselectivity. acs.org |

| Ruthenium Complexes | Tandem Dealkoxylation/Transfer Hydrogenation | Efficient conversion of specific benzylic ethers to dienes and aldehydes. acs.org |

| FeCl₃·6H₂O / FeCl₂·4H₂O | Symmetrical/Nonsymmetrical Etherification | Utilizes green solvents and offers high selectivity. nih.govacs.org |

Integration into Flow Chemistry Methodologies

Flow chemistry, or continuous flow processing, offers significant advantages in terms of safety, efficiency, and scalability for chemical reactions. The integration of this compound synthesis and its subsequent reactions into flow systems is a key area of future development.